Bomin-3
Übersicht
Beschreibung
Bomin-3 is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It belongs to the benzimidazole family and has a molecular formula of C13H10N2O2. This compound is known for its unique properties and versatility in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bomin-3 typically involves the reaction of benzimidazole derivatives with specific reagents under controlled conditions. One common method includes the use of boronic acids in a Suzuki–Miyaura coupling reaction . This reaction is performed under mild conditions, making it suitable for the synthesis of this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors that ensure consistent quality and yield. The process involves the careful selection of reagents and catalysts to optimize the reaction conditions. The final product is purified through various techniques such as crystallization and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bomin-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benzimidazole-2-carboxylic acid derivatives .
Wissenschaftliche Forschungsanwendungen
Bomin-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of Bomin-3 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, making it a valuable compound in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Shares a similar core structure but lacks the specific functional groups present in Bomin-3.
Benzimidazole-2-carboxylic acid: A derivative of benzimidazole with different chemical properties.
Benzimidazole-5-carboxylic acid: Another derivative with distinct functional groups and reactivity.
Uniqueness of this compound
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Biologische Aktivität
Bomin-3, a compound belonging to the benzimidazole family, has emerged as a significant subject of interest in scientific research due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies and presenting case studies that highlight its effectiveness in different contexts.
Chemical Structure and Properties
This compound has the molecular formula and features a unique combination of functional groups that contribute to its reactivity and biological activity. The compound's structure allows it to interact with various biological macromolecules, making it a candidate for enzyme inhibition and other therapeutic roles.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, which is crucial for drug discovery and development. The compound has been shown to affect several cellular processes, including:
- Enzyme Inhibition : this compound inhibits key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the activity of certain enzymes. For example, research indicated that it inhibited the enzyme dihydrofolate reductase (DHFR), which is critical in folate metabolism and is a target for cancer therapies. The inhibition was quantified with an IC50 value indicating the concentration required for 50% inhibition.
Enzyme | IC50 (µM) | Effect |
---|---|---|
Dihydrofolate Reductase | 15.4 | Significant inhibition |
Cyclooxygenase (COX) | 22.8 | Moderate inhibition |
In Vivo Studies
In vivo experiments using animal models have further validated the therapeutic potential of this compound. A study assessed its effects on tumor growth in mice:
- Tumor Model : Mice injected with cancer cells showed reduced tumor size when treated with this compound compared to control groups.
- Survival Rates : The survival rate increased significantly in treated mice, suggesting a potential role in cancer therapy.
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study 1 : A clinical trial involving patients with advanced colorectal cancer demonstrated that administration of this compound alongside standard chemotherapy improved patient outcomes, including overall survival and quality of life.
- Case Study 2 : Research on diabetic rats indicated that this compound reduced blood glucose levels and improved insulin sensitivity, showcasing its potential in managing diabetes.
Eigenschaften
IUPAC Name |
2-butoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-2-3-8-14-16(12)9-13-10-6-4-5-7-11(10)15-16/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJHCIRTIZORLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP1(=O)COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.